N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide
Overview
Description
N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Overview of Sulfonamides in Therapeutics and Diagnostics
The sulfonamide group, integral to N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide, has broad applications in therapeutics and diagnostics. This group's versatility has been explored in various domains, including as carbonic anhydrase inhibitors (CAIs), COX-2 inhibitors, and receptor tyrosine kinase inhibitors, demonstrating significant antitumor activity and potential as antiglaucoma agents. The sulfonamide motif's utility extends to developing diagnostic tools and antitumor agents targeting specific isoforms like CA IX/XII for cancer diagnosis and treatment. Notably, sulfonamides have been investigated for their role in combating antimicrobial resistance and are found in a range of pharmaceuticals treating conditions from bacterial infections to chronic diseases like glaucoma and cancer. The exploration of sulfonamides has led to innovative drug development, highlighting their critical role in advancing medical science and therapeutics (Carta, Scozzafava, & Supuran, 2012).
Sulfonamides and Environmental Impact
The environmental presence of sulfonamides, primarily due to agricultural activities, raises concerns about microbial population changes that could affect human health globally. Despite their therapeutic benefits, the persistence of these compounds in the environment and their potential to contribute to antimicrobial resistance necessitate careful management and mitigation strategies to safeguard public health and the biosphere (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Sulfonamides in Analytical and Experimental Research
In analytical chemistry, sulfonamides have been extensively studied using capillary electrophoresis (CE), showcasing the versatility of these compounds in pharmaceutical and food analysis. The ability to accurately analyze sulfonamides in various mediums underscores their significance in quality control and theoretical studies, contributing to our understanding of their behavior and interaction at the molecular level (Hoff & Kist, 2009).
Mechanism of Action
Target of Action
The primary targets of N,N-dimethyl-4-(methylamino)benzene-1-sulfonamide, a sulfonamide derivative, are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
The compound’s mode of action involves inhibiting and replacing PABA (Para-AminoBenzoic Acid) in the enzyme dihydropteroate synthetase . This enzyme is vital for the production of folate, a key component in bacterial DNA synthesis . By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, which is essential for bacterial growth and replication . The downstream effects include the inhibition of bacterial DNA synthesis, leading to the cessation of bacterial growth and replication .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication. By disrupting the folate synthesis pathway, the compound prevents the formation of essential components of bacterial DNA, leading to the cessation of bacterial growth and replication .
Properties
IUPAC Name |
N,N-dimethyl-4-(methylamino)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-10-8-4-6-9(7-5-8)14(12,13)11(2)3/h4-7,10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPBMGVKWGJDIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879590 | |
Record name | N,N-DIMETHYL-4-METHYLAMINOBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71398-48-6 | |
Record name | N,N-DIMETHYL-4-METHYLAMINOBENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.